CB-839

Übersicht

Beschreibung

Telaglenastat ist ein potenter, selektiver und oral bioverfügbarer Inhibitor der Glutaminase, einem Enzym, das eine entscheidende Rolle im Glutaminstoffwechsel spielt. Diese Verbindung hat sich bei der Behandlung verschiedener Krebsarten als vielversprechend erwiesen, indem sie die Stoffwechselwege angreift, von denen Krebszellen für Wachstum und Überleben abhängig sind .

Vorbereitungsmethoden

Die Synthese von Telaglenastat umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Die Synthesewege beinhalten typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen. Industrielle Produktionsverfahren konzentrieren sich darauf, diese Synthesewege zu optimieren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Telaglenastat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Ammoniak. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Telaglenastat hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeug zur Untersuchung der Glutaminaseaktivität und ihrer Rolle im Zellstoffwechsel verwendet.

Biologie: Hilft beim Verständnis der Stoffwechselwege, die an der Proliferation von Krebszellen beteiligt sind.

Medizin: Untersucht auf sein Potenzial, die Wirksamkeit von Immuntherapien und anderen Krebsbehandlungen zu verbessern.

Industrie: Einsatz bei der Entwicklung neuer therapeutischer Wirkstoffe, die auf Stoffwechselwege abzielen

Wirkmechanismus

Telaglenastat entfaltet seine Wirkung, indem es selektiv und irreversibel die Glutaminase inhibiert, ein mitochondriales Enzym, das für die Umwandlung von Glutamin in Glutamat unerlässlich ist. Diese Inhibition stört die Stoffwechselwege, von denen Krebszellen abhängig sind, was zu einer verminderten Zellproliferation und einem erhöhten Zelltod führt. Zu den molekularen Zielstrukturen und Wegen, die beteiligt sind, gehören der Zitronensäurezyklus und die Produktion biosynthetischer Zwischenprodukte .

Analyse Chemischer Reaktionen

Telaglenastat undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Preclinical Studies

-

Melanoma :

- In vitro studies demonstrated that CB-839 enhances the cytotoxic activity of tumor-infiltrating lymphocytes (TILs) against melanoma cells. Specifically, it improved TIL efficacy by altering metabolic pathways in tumor cells without significantly affecting TIL metabolism .

- Table 1: Effects of this compound on Melanoma Cell Lines

Cell Line Glutamine Consumption Reduction (%) Tumor Cell Killing Activity A375HG 80% Enhanced Patient-Derived 70% Enhanced - Triple-Negative Breast Cancer :

- Hematological Malignancies :

Clinical Trials

This compound is currently undergoing several clinical trials to evaluate its safety and efficacy:

- Phase 1 Trials : Focus on solid tumors and hematological malignancies. Initial results indicate that this compound is well tolerated at doses that effectively inhibit glutaminase activity .

- Combination Therapy Trials : Ongoing studies are assessing the impact of combining this compound with immune checkpoint inhibitors and other targeted therapies to enhance treatment outcomes in various cancers .

Case Studies

- Case Study: Melanoma Patient Response :

- Case Study: Triple-Negative Breast Cancer :

Wirkmechanismus

Telaglenastat exerts its effects by selectively and irreversibly inhibiting glutaminase, a mitochondrial enzyme essential for converting glutamine into glutamate. This inhibition disrupts the metabolic pathways that cancer cells rely on, leading to reduced cell proliferation and increased cell death. The molecular targets and pathways involved include the tricarboxylic acid cycle and the production of biosynthetic intermediates .

Vergleich Mit ähnlichen Verbindungen

Telaglenastat ist einzigartig in seiner hohen Selektivität und Potenz als Glutaminase-Inhibitor. Zu den ähnlichen Verbindungen gehören:

6-Diazo-5-oxonorleucin (DON): Ein älterer Glutaminase-Inhibitor mit breiterer Aktivität.

bis-2-(5-Phenylacetamido-1,3,4-thiadiazol-2-yl) ethyl sulfid (BPTES): Ein weiterer selektiver Glutaminase-Inhibitor mit unterschiedlichen kinetischen Eigenschaften.

5-(3-Brom-4-(Dimethylamino)phenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-on (968): Eine Verbindung mit ähnlichen inhibitorischen Wirkungen, aber unterschiedlicher Bioverfügbarkeit.

Telaglenastat zeichnet sich durch sein günstiges pharmakokinetisches und pharmakodynamisches Profil aus, was es zu einem vielversprechenden Kandidaten für die weitere klinische Entwicklung macht .

Biologische Aktivität

CB-839, also known as Telaglenastat, is a selective inhibitor of glutaminase (GLS), an enzyme critical for glutamine metabolism in cancer cells. This compound has garnered significant attention for its potential therapeutic applications in various malignancies due to its ability to disrupt the metabolic pathways that cancer cells rely on for growth and survival. This article explores the biological activity of this compound, highlighting its mechanisms of action, preclinical findings, and clinical trial results.

This compound inhibits GLS, leading to reduced glutamine utilization in cancer cells. This inhibition affects several metabolic processes:

- Decreased Glutamine Consumption : this compound treatment has been shown to reduce glutamine consumption by up to 80% in melanoma cell lines within 12 hours of exposure .

- Altered Metabolite Levels : The compound causes a significant accumulation of intracellular glutamine while decreasing levels of glutamate and other TCA cycle metabolites, indicating effective GLS inhibition .

- Mitochondrial Dysfunction : this compound has been observed to inhibit mitochondrial respiration, which is critical for energy production in rapidly dividing tumor cells .

Preclinical Studies

Numerous studies have demonstrated the antitumor efficacy of this compound across various cancer types:

Antitumor Activity

- Triple-Negative Breast Cancer (TNBC) : In TNBC cell lines, this compound exhibited significant antiproliferative effects correlated with decreased glutamine utilization. In xenograft models, it resulted in substantial tumor growth inhibition .

- Multiple Myeloma : this compound enhanced the cytotoxic effects of proteasome inhibitors like carfilzomib, particularly in resistant cell lines. The combination led to increased endoplasmic reticulum (ER) stress and apoptosis .

- Lymphoma and Leukemia : In preclinical models, this compound demonstrated limited efficacy when used alone but showed potential when combined with other agents like venetoclax, suggesting a role in overcoming drug resistance .

Clinical Trials

This compound has been evaluated in multiple Phase I clinical trials for safety and efficacy:

- Trial Design : Three Phase I trials were initiated to assess the safety of this compound as a single agent and in combination with other therapies. Early results indicated that this compound was well tolerated at doses that effectively inhibited GLS activity .

- Efficacy Observations : In patients with solid tumors and hematological malignancies, preliminary evidence suggested that this compound could enhance the effectiveness of standard treatments by targeting glutamine metabolism .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Melanoma | Up to 80% reduction in glutamine consumption | Inhibition of GLS activity |

| Triple-Negative Breast Cancer | Significant tumor growth inhibition | Decreased glutamine utilization |

| Multiple Myeloma | Synergistic effects with carfilzomib | Enhanced ER stress and apoptosis |

| Lymphoma | Limited efficacy alone; potential synergy | Overcoming drug resistance |

Eigenschaften

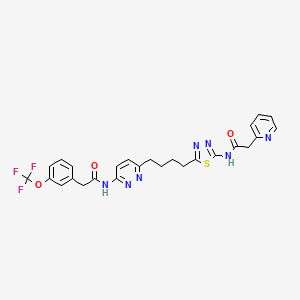

IUPAC Name |

N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N7O3S/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAAPINBUWJLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439399-58-2 | |

| Record name | Telaglenastat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439399582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telaglenastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TELAGLENASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6CL98GLP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Telaglenastat?

A1: Telaglenastat exerts its anti-tumor effects by selectively inhibiting GLS1, the first enzyme in the glutaminolysis pathway. [, , ] This inhibition blocks the conversion of glutamine to glutamate, disrupting a critical metabolic pathway that tumor cells rely on for energy, biosynthesis, and redox balance. [, , , , , , ]

Q2: What are the downstream effects of GLS1 inhibition by Telaglenastat?

A2: Inhibition of GLS1 by Telaglenastat leads to a cascade of downstream effects in tumor cells, including:

- Depletion of Glutamate and α-Ketoglutarate: Reduces the availability of glutamate, a precursor for glutathione synthesis and a key substrate for the tricarboxylic acid (TCA) cycle. This disrupts redox balance and energy production in tumor cells. [, , , , , ]

- Impaired TCA Cycle Function: Depletion of glutamate and α-ketoglutarate impairs the TCA cycle, a central metabolic hub for energy production and biosynthesis. [, , ]

- Disruption of Nucleotide Synthesis: Limits the availability of glutamine-derived nitrogen for nucleotide biosynthesis, hindering DNA replication and repair processes crucial for tumor cell proliferation. [, ]

- Induction of Oxidative Stress: Inhibition of glutathione synthesis increases oxidative stress, further compromising tumor cell survival. [, , , ]

Q3: How does the effect of Telaglenastat on tumor cells differ from its effect on normal cells?

A3: While both tumor cells and normal cells utilize glutamine, tumor cells often exhibit heightened glutamine dependence, making them more susceptible to GLS1 inhibition by Telaglenastat. [, , , ] This differential sensitivity forms the basis for the therapeutic window of Telaglenastat.

Q4: What preclinical models have been used to evaluate the efficacy of Telaglenastat?

A4: Telaglenastat has shown promising anti-tumor activity in a variety of preclinical models, including:

- In vitro studies: Cell lines derived from various cancer types, including melanoma, renal cell carcinoma (RCC), multiple myeloma, and osteosarcoma. [, , , , , , , , , , ]

- In vivo studies: Xenograft mouse models implanted with human tumor cells, demonstrating tumor growth inhibition and improved survival. [, , , , , , , , , , , ]

Q5: What clinical trials have been conducted with Telaglenastat, and what are the key findings?

A5: Telaglenastat has been investigated in several clinical trials, both as monotherapy and in combination with other anti-cancer agents, for a range of hematological malignancies and solid tumors. Key findings from these trials include:

- Phase I Trials: Established the safety, tolerability, pharmacokinetic profile, and recommended phase II dose of Telaglenastat in patients with advanced solid tumors. [, ]

- Phase Ib/II Trials: Demonstrated promising anti-tumor activity and a manageable safety profile in combination with azacitidine in patients with advanced myelodysplastic syndrome (MDS). [, , ]

- Ongoing Trials: Telaglenastat is currently being evaluated in clinical trials for various cancer types, including lung cancer, multiple myeloma, and osteosarcoma, both as monotherapy and in combination with other therapies. [, , , , ]

Q6: What are the potential biomarkers for predicting response to Telaglenastat therapy?

A6: Research is ongoing to identify robust biomarkers for predicting response to Telaglenastat. Potential biomarkers under investigation include:

- GLS1 expression levels: Elevated GLS1 expression in tumors may correlate with increased sensitivity to Telaglenastat. [, , , , ]

- Glutamine transporter expression: High expression of glutamine transporters, such as SLC38A1, may indicate increased glutamine dependency and potential responsiveness to Telaglenastat. []

- Metabolic profiling: Identifying specific metabolic signatures associated with sensitivity or resistance to Telaglenastat could guide patient selection and treatment strategies. [, , , ]

Q7: What are the potential mechanisms of resistance to Telaglenastat?

A7: Understanding and overcoming resistance to Telaglenastat is crucial for maximizing its clinical benefit. Potential mechanisms of resistance include:

- Metabolic rewiring: Tumor cells may adapt to GLS1 inhibition by upregulating alternative metabolic pathways, such as increased glucose uptake and utilization, or by utilizing other amino acids as fuel sources. [, , , , ]

- GLS1 mutations: Mutations in the GLS1 gene could potentially reduce the binding affinity of Telaglenastat, leading to decreased drug efficacy. [, , , ]

- Tumor heterogeneity: The presence of diverse subpopulations within a tumor, some of which may be inherently resistant to Telaglenastat, could contribute to treatment failure. [, ]

Q8: What are the potential strategies to overcome resistance to Telaglenastat?

A8: Several strategies are being explored to overcome resistance to Telaglenastat:

- Combination therapies: Combining Telaglenastat with other anti-cancer agents, such as those targeting alternative metabolic pathways or those with synergistic mechanisms of action, may enhance efficacy and delay or prevent resistance. [, , , , , , , , , , , , , ]

- Development of next-generation GLS1 inhibitors: Designing inhibitors with improved potency, selectivity, and pharmacokinetic properties could potentially overcome some resistance mechanisms. [, , , ]

- Patient stratification based on biomarkers: Identifying biomarkers that predict response to Telaglenastat could enable the selection of patients most likely to benefit from therapy, potentially improving clinical outcomes. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.